molecular formula C20H11N3O7 B11556016 5-(3-nitrophenoxy)-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

5-(3-nitrophenoxy)-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11556016
M. Wt: 405.3 g/mol
InChI Key: RAIXDOJYLVMRHO-UHFFFAOYSA-N
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Description

5-(3-Nitrophenoxy)-2-(4-nitrophenyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound characterized by the presence of nitro groups and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-nitrophenoxy)-2-(4-nitrophenyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where a nitrophenol derivative reacts with a nitrophenyl-substituted isoindole under controlled conditions. The reaction conditions often include the use of polar aprotic solvents and elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-(3-Nitrophenoxy)-2-(4-nitrophenyl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate.

    Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Amino derivatives.

    Reduction: Nitroso derivatives.

    Substitution: Halogenated or sulfonated aromatic compounds.

Scientific Research Applications

5-(3-Nitrophenoxy)-2-(4-nitrophenyl)-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(3-nitrophenoxy)-2-(4-nitrophenyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular pathways and enzyme activities. The aromatic rings may interact with biological macromolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-N-(4-nitrophenyl)aniline: Shares similar nitro and aromatic features but differs in its overall structure and reactivity.

    Nitrobenzene: A simpler compound with a single nitro group, used as a reference for understanding the behavior of nitro-containing compounds.

Uniqueness

5-(3-Nitrophenoxy)-2-(4-nitrophenyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of nitro groups and isoindole structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H11N3O7

Molecular Weight

405.3 g/mol

IUPAC Name

5-(3-nitrophenoxy)-2-(4-nitrophenyl)isoindole-1,3-dione

InChI

InChI=1S/C20H11N3O7/c24-19-17-9-8-16(30-15-3-1-2-14(10-15)23(28)29)11-18(17)20(25)21(19)12-4-6-13(7-5-12)22(26)27/h1-11H

InChI Key

RAIXDOJYLVMRHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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